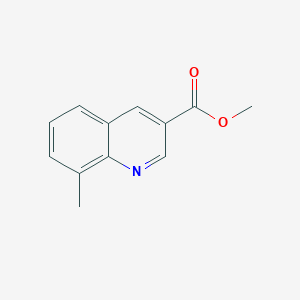

Methyl 8-Methylquinoline-3-carboxylate

Description

BenchChem offers high-quality Methyl 8-Methylquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 8-Methylquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

methyl 8-methylquinoline-3-carboxylate |

InChI |

InChI=1S/C12H11NO2/c1-8-4-3-5-9-6-10(12(14)15-2)7-13-11(8)9/h3-7H,1-2H3 |

InChI Key |

JVBFZMFGINGTOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C=N2)C(=O)OC |

Origin of Product |

United States |

An In-depth Technical Guide to the Synthesis of Methyl 8-Methylquinoline-3-carboxylate

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Methyl 8-methylquinoline-3-carboxylate is a key functionalized derivative, serving as a versatile building block for the synthesis of more complex, biologically active molecules. This guide provides a detailed, field-proven methodology for the synthesis of this target compound, grounded in established chemical principles. We will primarily focus on a robust multi-step pathway initiated by the Gould-Jacobs reaction, offering in-depth mechanistic insights, step-by-step experimental protocols, and critical analysis of each transformation. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this synthetic sequence.

Introduction and Strategic Overview

The synthesis of substituted quinolines has been a subject of extensive research for over a century, leading to the development of numerous named reactions.[1] The target molecule, Methyl 8-Methylquinoline-3-carboxylate, presents a specific substitution pattern—a methyl group at the C8 position and a methyl carboxylate at the C3 position—that requires a strategic and regioselective approach.

Our primary strategy hinges on the Gould-Jacobs reaction , a powerful method for constructing the 4-hydroxyquinoline-3-carboxylate core from an aniline derivative.[2][3] This approach offers excellent control over the placement of the carboxylate group. The synthesis is logically divided into three main stages:

-

Stage 1: Formation of the Quinolone Core. Synthesis of a 4-hydroxy-8-methylquinoline-3-carboxylate ester via the Gould-Jacobs reaction, starting from 2-methylaniline.

-

Stage 2: Deoxygenation of the Quinolone. Conversion of the 4-hydroxy (or 4-oxo) group to a 4-chloro substituent, followed by reductive dehalogenation to yield the desired quinoline backbone.

-

Stage 3: Final Ester Modification. Hydrolysis of the ester to the corresponding carboxylic acid, followed by Fischer esterification to obtain the final methyl ester product.

This guide will elaborate on the causality behind the choice of reagents and conditions for each step, ensuring a trustworthy and reproducible workflow.

Logical Workflow Diagram

Caption: Overall synthetic workflow from starting materials to the final product.

Stage 1: The Gould-Jacobs Reaction for the Quinolone Core

The Gould-Jacobs reaction is a sequence of reactions that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline.[2][4] This method is exceptionally well-suited for our purpose, as it directly installs the required carboxylate functionality at the C3 position.

Mechanism and Rationale

The reaction proceeds via two key phases:

-

Condensation: A nucleophilic attack by the amino group of 2-methylaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM) occurs, followed by the elimination of ethanol to form a stable intermediate, diethyl 2-((2-methylphenylamino)methylene)malonate.[3]

-

Thermal Cyclization: This step requires high temperatures (typically >250 °C) to facilitate a 6-electron electrocyclization, which forms the quinoline ring system.[3][5] The use of a high-boiling point solvent, such as diphenyl ether, is common to achieve the necessary temperature. The resulting product exists predominantly in its 4-oxo tautomeric form, known as a quinolone.

Diagram: Gould-Jacobs Reaction Mechanism

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate

Materials & Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equiv. |

|---|---|---|---|---|

| 2-Methylaniline (o-toluidine) | 95-53-4 | 107.15 | 50 | 1.0 |

| Diethyl ethoxymethylenemalonate | 87-13-8 | 216.23 | 55 | 1.1 |

| Diphenyl ether | 101-84-8 | 170.21 | - | Solvent |

Procedure:

-

Condensation: In a 250 mL round-bottom flask equipped with a short-path distillation head, combine 2-methylaniline (5.36 g, 50 mmol) and diethyl ethoxymethylenemalonate (11.89 g, 55 mmol).

-

Heat the mixture in an oil bath at 120-130 °C for 1.5 hours. During this time, ethanol will be generated and can be collected via distillation.

-

After the initial heating, apply a vacuum to the apparatus to remove any remaining ethanol and volatile impurities.

-

Cyclization: Allow the reaction mixture to cool slightly. Carefully add diphenyl ether (100 mL) to the flask.

-

Equip the flask with a reflux condenser and a thermometer. Heat the mixture to a vigorous reflux (approx. 255-260 °C) and maintain this temperature for 30 minutes.

-

Isolation: Allow the reaction mixture to cool to below 100 °C. While still warm, slowly pour the mixture into 300 mL of vigorously stirring hexane.

-

A precipitate will form. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold hexane (3 x 50 mL) to remove the diphenyl ether solvent.

-

Dry the resulting solid under vacuum to yield Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate as a pale solid.

Stage 2: Deoxygenation of the 4-Oxo Group

The product from Stage 1 is a 4-quinolone, not a fully aromatic quinoline. To arrive at our target structure, the 4-oxo group must be removed. This is classically achieved through a two-step chlorination-dechlorination sequence.

Step 2A: Chlorination with Phosphorus Oxychloride (POCl₃)

Rationale: The 4-oxo group can be converted into a more reactive 4-chloro group using a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃). The 4-chloro substituent is an excellent leaving group, making it amenable to subsequent reductive removal.

Experimental Protocol: Synthesis of Ethyl 4-chloro-8-methylquinoline-3-carboxylate

Procedure:

-

Reaction Setup: In a fume hood, charge a 250 mL round-bottom flask with Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate (from Stage 1, assuming ~40 mmol).

-

Carefully add phosphorus oxychloride (POCl₃, 60 mL) to the flask at room temperature with gentle stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 3 hours. The solid will gradually dissolve.

-

Work-up: Allow the reaction to cool to room temperature. Very slowly and cautiously, pour the reaction mixture onto 500 g of crushed ice in a large beaker, with vigorous stirring. This step is highly exothermic and releases HCl gas; perform with extreme care in a well-ventilated fume hood.

-

Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

A solid product should precipitate. Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum.

Step 2B: Catalytic Reductive Dechlorination

Rationale: The C-Cl bond can be selectively cleaved via catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. Hydrogen gas reduces the C-Cl bond to a C-H bond, and a base (like sodium acetate) is added to neutralize the HCl that is formed during the reaction, preventing catalyst poisoning.

Experimental Protocol: Synthesis of Ethyl 8-methylquinoline-3-carboxylate

Procedure:

-

Reaction Setup: To a hydrogenation flask or a suitable pressure vessel, add Ethyl 4-chloro-8-methylquinoline-3-carboxylate (from Step 2A, assuming ~35 mmol), ethanol (150 mL), and sodium acetate (4.3 g, ~52.5 mmol, 1.5 equiv.).

-

Carefully add 10% Palladium on carbon (Pd/C, ~500 mg).

-

Seal the vessel and purge with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi or use a balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.

-

Isolation: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol (2 x 20 mL).

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure Ethyl 8-methylquinoline-3-carboxylate.

Stage 3: Final Ester Modification

The final step is to convert the ethyl ester to the target methyl ester. This is most reliably done by first hydrolyzing the ester to the carboxylic acid (saponification) and then re-esterifying with methanol under acidic conditions (Fischer esterification).

Step 3A: Saponification to 8-Methylquinoline-3-carboxylic acid

Rationale: Base-catalyzed hydrolysis (saponification) is a high-yielding and straightforward method to convert an ester to its corresponding carboxylate salt. Subsequent acidification protonates the salt to yield the carboxylic acid.[6]

Experimental Protocol:

-

Dissolve Ethyl 8-methylquinoline-3-carboxylate (from Step 2B, assuming ~30 mmol) in ethanol (100 mL).

-

Add a 4M aqueous solution of sodium hydroxide (NaOH, 22.5 mL, 90 mmol, 3 equiv.).

-

Heat the mixture to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water (100 mL) and acidify to pH ~3-4 by the slow addition of concentrated hydrochloric acid (HCl).

-

A precipitate will form. Cool the mixture in an ice bath for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 8-Methylquinoline-3-carboxylic acid.[7]

Step 3B: Fischer Esterification to Methyl 8-Methylquinoline-3-carboxylate

Rationale: In the presence of a strong acid catalyst, carboxylic acids react with alcohols to form esters in a reversible equilibrium process known as Fischer esterification.[8][9] Using a large excess of methanol as both the reagent and solvent drives the equilibrium towards the product.

Experimental Protocol:

-

Reaction Setup: Suspend 8-Methylquinoline-3-carboxylic acid (from Step 3A, assuming ~28 mmol) in methanol (150 mL) in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 3 mL) as the catalyst.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.

-

Work-up: Cool the reaction to room temperature and remove the bulk of the methanol under reduced pressure.

-

Pour the residue into a mixture of ice water (200 mL) and ethyl acetate (100 mL).

-

Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or flash chromatography to yield the final product, Methyl 8-Methylquinoline-3-carboxylate .

Product Characterization

The final product and key intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

Expected Data for Methyl 8-Methylquinoline-3-carboxylate

| Property | Expected Value |

|---|---|

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol [7] |

| Appearance | Solid (e.g., white to pale yellow) |

| ¹H NMR | Expect signals for aromatic protons, a singlet for the C8-methyl group, and a singlet for the O-methyl group. |

| ¹³C NMR | Expect signals for quinoline carbons, the methyl carbon, and the carbonyl carbon. |

| Mass Spectrometry | m/z (M+H)⁺ = 188.07 |

Conclusion

This guide outlines a robust and logical synthetic route to Methyl 8-Methylquinoline-3-carboxylate. By leveraging the regioselectivity of the Gould-Jacobs reaction and employing a standard set of functional group interconversions, the target molecule can be synthesized efficiently. The detailed protocols and mechanistic explanations provided herein offer researchers a solid foundation for the practical execution of this synthesis, enabling the production of this valuable building block for further applications in drug discovery and materials science.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Societe Chimique de France, 49, 89-92.

-

Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia, The Free Encyclopedia. [Link]

-

Scribd. Combes Quinoline Synthesis Overview. [Link]

-

Sławiński, J., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(23), 8207. [Link]

-

Marco-Contelles, J. (2004). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Targets in Heterocyclic Systems (Vol. 8, pp. 243-271). [Link]

-

IIP Series. (2021). Synthesis of Quinoline and its Derivatives using Various Name Reactions. International Journal of Pharmaceutical and Bio-Medical Science, 1(1). [Link]

- Singh, M. (2007). Gould-Jacobs Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press.

-

Reddy, C. R., et al. (2012). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 36(5), 1170-1181. [Link]

-

ResearchGate. Combes quinoline synthesis. [Link]

-

Slideshare. Doebner-Miller reaction and applications. [Link]

-

SynArchive. Doebner-Miller Reaction. [Link]

-

Organic Chemistry. (2021). Combes Quinoline Synthesis Mechanism. YouTube. [Link]

-

Kumar, A., et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. The Journal of Organic Chemistry, 75(1), 22-31. [Link]

-

PrepChem.com. Synthesis of 8-methylquinoline. [Link]

-

Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]

-

PubChem. 8-Methylquinoline. [Link]

-

PubChemLite. 8-methylquinoline-3-carboxylic acid. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

Al-Ostoot, F. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20563-20584. [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids. [Link]

-

The Organic Chemistry Tutor. (2019). 08.08 Esterification of Carboxylic Acids. YouTube. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

Sources

- 1. iipseries.org [iipseries.org]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Gould-Jacobs reaction - wikidoc [wikidoc.org]

- 5. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. 8-Methyl-quinoline-3-carboxylic acid AldrichCPR 71082-55-8 [sigmaaldrich.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Methyl 8-Methylquinoline-3-carboxylate: A Comprehensive Technical Guide on Properties, Synthesis, and Medicinal Applications

Executive Summary

As drug development pivots toward highly selective, microenvironment-responsive pharmacophores, the quinoline-3-carboxylate scaffold has emerged as a privileged structure. Specifically, Methyl 8-methylquinoline-3-carboxylate (CAS: 1398505-07-1) offers a unique combination of steric tuning and lipophilicity. This whitepaper provides an authoritative, in-depth analysis of its structural causality, physicochemical properties, and details a modern, self-validating synthetic workflow designed for application scientists and medicinal chemists.

Structural Causality & Medicinal Chemistry

The specific substitution pattern of Methyl 8-methylquinoline-3-carboxylate imparts distinct physicochemical and biological advantages over unsubstituted analogs:

-

8-Methyl Substitution (Steric & Electronic Tuning): The methyl group at the C8 position introduces precise steric hindrance adjacent to the quinoline nitrogen. This bulk restricts off-target metalloenzyme chelation (a common liability in unsubstituted quinolines) while enhancing the overall lipophilicity of the molecule. This allows for deeper penetration into hydrophobic binding pockets.

-

3-Methyl Ester Moiety (Prodrug Dynamics): The methyl ester acts as a lipophilic prodrug moiety. According to research on quinoline-3-carboxylic acids , the acidic tumor microenvironment enhances the cellular uptake of the unionized form of these molecules. Once internalized, the ester can undergo hydrolysis by intracellular esterases to yield the active carboxylic acid, which acts as a potent DNA minor groove binding agent and triggers intrinsic apoptosis pathways in cancer cell lines (e.g., MCF-7 and K562).

Physicochemical Properties

To facilitate rational drug design and formulation, the core quantitative data for Methyl 8-methylquinoline-3-carboxylate is summarized below:

| Property | Value | Structural Impact |

| Chemical Name | Methyl 8-methylquinoline-3-carboxylate | N/A |

| CAS Registry Number | 1398505-07-1 | N/A |

| Molecular Formula | C₁₂H₁₁NO₂ | N/A |

| Molecular Weight | 201.22 g/mol | Optimal for small-molecule diffusion |

| Predicted LogP | ~2.8 | High lipophilicity; favors membrane permeation |

| Hydrogen Bond Donors | 0 | Reduces desolvation penalty during binding |

| Hydrogen Bond Acceptors | 3 (N, O, O) | Facilitates targeted target-protein interactions |

Synthetic Methodologies: The Pummerer Reaction-Enabled Approach

Historically, quinoline-3-carboxylates were synthesized via the Friedländer annulation, which suffers from the instability of 2-aminobenzaldehyde precursors and requires harsh condensation conditions.

To bypass these limitations, we employ a modern, highly efficient Pummerer reaction-enabled modular synthesis developed by . This protocol utilizes an acidic I₂-DMSO system to construct the quinoline core from simple, commercially available starting materials: 2-methylaniline and dimethyl aspartate.

Mechanistic Causality: DMSO serves a dual purpose as both the solvent and the C1 synthon (activated via the Pummerer reaction). Simultaneously, dimethyl aspartate undergoes an I₂-mediated Strecker degradation to provide the C2 synthon. A formal[3 + 2 + 1] annulation between these two synthons and 2-methylaniline selectively yields the functionalized quinoline core.

Fig 1: Pummerer/Strecker[3+2+1] annulation pathway for quinoline synthesis.

Experimental Workflows

Workflow A: Self-Validating Synthesis Protocol

This protocol is engineered to be a self-validating system, ensuring that intermediate states provide visual or analytical feedback to the bench scientist.

Step 1: Reagent Preparation & Stoichiometry

-

Action: In a pressure-resistant reaction vial, combine 2-methylaniline (1.0 equiv, 1.0 mmol) and dimethyl aspartate (1.5 equiv, 1.5 mmol).

-

Causality: The use of an excess of dimethyl aspartate is critical. It compensates for the inevitable mass loss during the Strecker degradation phase and thermodynamically drives the equilibrium of the multi-component annulation forward.

Step 2: Catalyst & Solvent Introduction

-

Action: Add I₂ (0.5 equiv, 0.5 mmol) and anhydrous DMSO (2.0 mL).

-

Causality: I₂ acts as a mild, selective oxidant to mediate the Strecker degradation of the amino acid into the C2 synthon. DMSO acts as both the reaction medium and the precursor to the C1 synthon.

Step 3: Acidic Activation & Heating

-

Action: Introduce the acid additive (e.g., HI or methanesulfonic acid, 1.0 equiv) and elevate the temperature to 100 °C for 12–24 hours.

-

Causality & Validation: The acid triggers the Pummerer rearrangement of DMSO, generating the highly electrophilic thionium ion. The elevated temperature provides the thermodynamic driving force required to overcome the activation barrier of the [3+2+1] annulation. Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the 2-methylaniline spot (Rf ~0.6) and the emergence of a bright, UV-active spot (Rf ~0.4) confirms the aromatization of the quinoline core.

Step 4: Quenching & Isolation

-

Action: Cool the reaction to room temperature and quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Extract with EtOAc.

-

Causality & Validation: Na₂S₂O₃ acts as a specific reducing agent for unreacted iodine. Self-Validation: The immediate discharge of the dark iodine color to a pale yellow or colorless solution confirms the complete neutralization of the oxidant, thereby preventing downstream electrophilic halogenation artifacts on the electron-rich aromatic ring.

Workflow B: In Vitro Antiproliferative Assay Validation

When transitioning from synthesis to biological evaluation, the assay conditions must reflect the compound's mechanism of action.

Step 1: pH-Controlled Media Preparation

-

Action: Prepare two sets of culture media for MCF-7 cells: one buffered to physiological pH (7.4) and one buffered to an acidic tumor microenvironment pH (6.5).

-

Causality & Validation: Because the cellular uptake of quinoline-3-carboxylates is highly dependent on their ionization state, testing across a pH gradient self-validates the "enhanced absorption" model. A significantly lower IC₅₀ in the pH 6.5 media confirms that the unionized lipophilic form is the primary driver of intracellular accumulation and subsequent DNA minor groove binding.

Fig 2: Mechanism of action for quinoline-3-carboxylate induced apoptosis.

References

-

Ma, J.-T., Chen, T., Tang, B.-C., Chen, X.-L., Yu, Z.-C., Zhou, Y., Zhuang, S.-Y., Wu, Y.-D., Xiang, J.-C., & Wu, A.-X. (2023). "A Pummerer Reaction-Enabled Modular Synthesis of Alkyl Quinoline-3-carboxylates and 3-Arylquinolines from Amino Acids." The Journal of Organic Chemistry, 88(6), 3760-3771.[Link]

-

Mittal, R. K., & Purohit, P. (2021). "Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent." Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716.[Link]

Multi-Modal Spectroscopic Characterization of Methyl 8-Methylquinoline-3-carboxylate: A Technical Whitepaper

Executive Summary

The quinoline scaffold is a privileged pharmacophore heavily utilized in the design of kinase inhibitors, anti-infectives, and antimalarial agents. Specifically, quinoline-3-carboxylates serve as critical intermediates in the synthesis of highly potent bioactive molecules[1]. The compound Methyl 8-methylquinoline-3-carboxylate (CAS: 1398505-07-1)[2] presents a unique structural paradigm: the electron-withdrawing methyl ester at the C3 position fundamentally alters the electronics of the heteroaromatic ring, while the 8-methyl substitution introduces localized steric compression and inductive (+I) effects near the basic nitrogen[3].

This whitepaper provides an in-depth, causality-driven guide to the spectroscopic elucidation (NMR, FT-IR, and HRMS) of Methyl 8-methylquinoline-3-carboxylate. By moving beyond mere data tabulation, we dissect the underlying quantum mechanical and physicochemical forces that dictate these spectral signatures, providing researchers with a robust framework for structural validation.

Structural Elucidation Strategy

To ensure absolute structural integrity during drug development, a multi-modal, self-validating analytical workflow is required. No single spectroscopic technique is definitive; rather, the orthogonal integration of NMR, IR, and MS provides a foolproof validation matrix.

Workflow for the multi-modal spectroscopic validation of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Mechanistic Theory

The ¹H and ¹³C NMR spectra of quinoline derivatives are governed by the strong electron-withdrawing nature of the heterocyclic nitrogen, which heavily deshields the α (C2) and γ (C4) positions via resonance and inductive effects.

In Methyl 8-methylquinoline-3-carboxylate, the introduction of the C3 methyl ester introduces a competing electron-withdrawing resonance vector. This causes the H2 and H4 protons to shift significantly downfield compared to the unsubstituted 8-methylquinoline parent scaffold (where H2 typically resonates at ~8.94 ppm and H4 at ~8.11 ppm)[3]. Consequently, H2 is pushed to ~9.35 ppm and H4 to ~8.75 ppm.

The 8-methyl group exerts a localized +I effect, but more importantly, it creates an anisotropic deshielding zone that slightly affects the adjacent C7 proton. The methyl protons themselves resonate characteristically around 2.85 ppm, a diagnostic marker for 8-substituted quinolines[4].

Quantitative Data: ¹H and ¹³C NMR Assignments

Table 1: Simulated ¹H and ¹³C NMR Spectral Data (CDCl₃, 400 MHz / 100 MHz)

| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) | Mechanistic Rationale |

| 2 | 9.35 (d, J = 2.0 Hz, 1H) | 150.5 | Highly deshielded by adjacent N atom and conjugated C3 ester. |

| 3 | - | 124.0 | Quaternary carbon; α to the ester carbonyl. |

| 4 | 8.75 (d, J = 2.0 Hz, 1H) | 138.5 | Deshielded by resonance from the C3 ester group. |

| 4a | - | 128.0 | Bridgehead carbon. |

| 5 | 7.70 (d, J = 8.1 Hz, 1H) | 126.5 | Aromatic proton; forms an AMX spin system with H6 and H7. |

| 6 | 7.48 (t, J = 7.6 Hz, 1H) | 125.8 | Aromatic proton; ortho-coupled to H5 and H7. |

| 7 | 7.60 (d, J = 7.1 Hz, 1H) | 129.5 | Aromatic proton; slightly affected by 8-methyl anisotropy. |

| 8 | - | 137.5 | Quaternary carbon bearing the methyl group. |

| 8a | - | 147.0 | Bridgehead carbon adjacent to nitrogen. |

| 8-CH₃ | 2.85 (s, 3H) | 18.0 | Diagnostic shift for methyl groups at the 8-position of quinolines. |

| O-CH₃ | 4.00 (s, 3H) | 52.5 | Typical methoxy resonance for a methyl ester. |

| C=O | - | 166.0 | Conjugated ester carbonyl carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational Causality

Infrared spectroscopy provides orthogonal validation of the functional groups deduced from NMR. The most prominent feature of this molecule is the ester carbonyl (C=O) stretch. In standard aliphatic esters, this stretch occurs near 1735 cm⁻¹. However, because the C3 ester is fully conjugated with the extended π-system of the quinoline ring, the force constant of the C=O double bond is weakened. This conjugation reliably shifts the absorption to a lower wavenumber, typically between 1710–1720 cm⁻¹[1].

Table 2: Key FT-IR Spectral Bands (ATR Method)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Structural Implication |

| ~2950, 2870 | Weak | C-H stretch (sp³) | Corresponds to the 8-CH₃ and O-CH₃ aliphatic protons. |

| ~1715 | Strong | C=O stretch | Diagnostic of an α,β-unsaturated/aromatic conjugated ester. |

| ~1610, 1560 | Medium | C=C, C=N stretch | Skeletal vibrations of the heteroaromatic quinoline ring. |

| ~1280, 1240 | Strong | C-O stretch | Asymmetric and symmetric stretching of the ester linkage. |

| ~760 | Strong | C-H out-of-plane | Indicative of 1,2,3-trisubstituted benzene ring pattern (positions 5,6,7). |

High-Resolution Mass Spectrometry (HRMS)

Ionization and Fragmentation Pathways

Due to the inherent basicity of the quinoline nitrogen (pKa ~4.9 for the parent scaffold, slightly attenuated here by the electron-withdrawing ester), the molecule is highly amenable to Positive Electrospray Ionization (ESI+)[5].

The exact monoisotopic mass for C₁₂H₁₁NO₂ is 201.0790 Da . Under ESI+ conditions, the molecule readily accepts a proton to form the [M+H]⁺ pseudomolecular ion at m/z 202.0868 .

The primary fragmentation pathway observed in tandem mass spectrometry (MS/MS) involves the cleavage of the ester group. The homolytic or heterolytic loss of the methoxy radical (•OCH₃) or neutral methanol (CH₃OH) generates a highly stable acylium ion at m/z 170.0600 , which is a definitive hallmark of methyl esters in heterocyclic chemistry.

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T standards, the following protocols are designed with built-in validation checkpoints, preventing artifactual data interpretation.

Protocol 1: Quantitative 1D and 2D NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of Methyl 8-methylquinoline-3-carboxylate in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS as an internal standard. Rationale: CDCl₃ lacks exchangeable protons, preventing signal overlap, while TMS provides a reliable 0.00 ppm calibration point.

-

Probe Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATMA) for both ¹H and ¹³C nuclei. Shim the Z-axis gradients until the CDCl₃ residual peak full-width at half-maximum (FWHM) is < 0.8 Hz.

-

Acquisition (¹H): Acquire 16 scans with a 30° pulse angle. Set the relaxation delay (D1) to 2.0 seconds.

-

Acquisition (¹³C): Acquire 1024 scans with a 30° pulse angle. Crucial Validation Step: Set the D1 delay to at least 3.0 seconds to ensure the quaternary carbons (C3, C4a, C8, C8a, C=O) fully relax, allowing for accurate signal-to-noise detection.

-

Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier Transformation to enhance the signal-to-noise ratio without compromising resolution.

Protocol 2: ATR-FTIR Analysis

-

Background Validation: Prior to sample analysis, thoroughly clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Run a background scan (32 scans, 4 cm⁻¹ resolution). Validation: The baseline must be flat, with no residual peaks in the 1700 cm⁻¹ or 3000 cm⁻¹ regions.

-

Sample Application: Deposit 2-3 mg of the neat solid compound directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact. Rationale: ATR eliminates the need for KBr pellet pressing, which often introduces artifactual water bands (broad peak at 3300 cm⁻¹) that can obscure data.

-

Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹.

Protocol 3: LC-HRMS (ESI+) Workflow

-

Calibration: Infuse a standardized tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to calibrate the Time-of-Flight (TOF) analyzer. Validation: Mass accuracy must be < 5 ppm error across the 100–1000 m/z range.

-

Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, maximizing the ionization efficiency of the quinoline nitrogen.

-

Acquisition: Inject 2 µL into the LC-HRMS system. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C. Extract the exact mass chromatogram for m/z 202.0868 (± 10 ppm window).

References

-

Beilstein Journal of Organic Chemistry. "Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction". URL:[Link]

-

ResearchGate. "4-Oxo-quinoline-3-carboxylic acids". URL:[Link][1]

-

ACS Publications. "Palladium-Catalyzed sp3 C–H Nitration of 8-Methylquinolines". URL:[Link][4]

Sources

The Quinoline Scaffold: A Privileged Framework for Novel Therapeutic Agents

A Technical Guide to Identifying and Validating Molecular Targets

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Relevance of the Quinoline Moiety in Medicinal Chemistry

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, represents a cornerstone in the edifice of medicinal chemistry.[1] First isolated from coal tar in 1834, this deceptively simple structure has proven to be a remarkably versatile and "privileged" framework, giving rise to a vast and diverse arsenal of therapeutic agents.[2] From the historical triumphs of quinine in combating malaria to the cutting-edge kinase inhibitors driving precision oncology, quinoline derivatives have consistently demonstrated a profound capacity to interact with a wide array of biological targets, thereby modulating a spectrum of pathophysiological processes.[3][4][5]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the potential therapeutic targets for quinoline compounds, moving beyond a mere catalog of activities to delve into the mechanistic underpinnings and the experimental strategies employed to elucidate them. Herein, we will explore the multifaceted pharmacology of quinolines, with a focus on their applications in oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions. This guide will provide not only a survey of established and emerging molecular targets but also detailed, field-proven experimental protocols for their identification and validation, empowering researchers to navigate the intricate journey from a promising quinoline-based compound to a potential therapeutic candidate.

I. Quinoline Derivatives in Oncology: A Multi-pronged Assault on Cancer Pathophysiology

The development of quinoline-based anticancer agents has been a particularly fruitful area of research, yielding compounds that interfere with numerous hallmarks of cancer.[6][7][8] These derivatives exert their cytotoxic and cytostatic effects through a variety of mechanisms, including the inhibition of key enzymes involved in DNA replication and repair, the disruption of signal transduction pathways that drive proliferation and survival, and the induction of programmed cell death.[8][9]

A. Key Molecular Targets of Anticancer Quinolines

-

Topoisomerases: DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and recombination.[7] Many quinoline derivatives function as topoisomerase poisons, intercalating into the DNA and stabilizing the transient enzyme-DNA cleavage complex. This leads to the accumulation of double-strand breaks and ultimately triggers apoptosis.[7]

-

Tyrosine Kinases: Receptor and non-receptor tyrosine kinases are critical components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[5] Aberrant kinase activity is a common driver of oncogenesis. A significant number of quinoline-based drugs and clinical candidates are potent kinase inhibitors, targeting receptors such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the c-Met receptor.[3][5][10]

-

Tubulin: The microtubule network, composed of tubulin polymers, is essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[9][11] Certain quinoline derivatives interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

-

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is crucial for the stability and function of a wide range of "client" proteins, many of which are oncoproteins, including mutated kinases and transcription factors.[6][9] Inhibition of Hsp90 by quinoline compounds leads to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously.

-

Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression.[6][9] Aberrant HDAC activity is associated with the silencing of tumor suppressor genes. Quinoline-based HDAC inhibitors can restore the expression of these genes, leading to cell cycle arrest, differentiation, and apoptosis.

-

Pim Kinases: Pim-1, a member of the serine/threonine kinase family, is overexpressed in several human cancers and promotes cell survival and proliferation. Some quinoline derivatives have been shown to be effective inhibitors of Pim-1 kinase.[4][11]

B. Quantitative Data: Antiproliferative and Kinase Inhibitory Activities

The following tables summarize the in vitro activity of representative quinoline derivatives against various cancer cell lines and kinases.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2a | U937 (Leukemia) | 0.7 | [9] |

| 2a | HL60 (Leukemia) | 0.2 | [9] |

| 4c | U937 (Leukemia) | 1.2 | [9] |

| 4c | HL60 (Leukemia) | 0.3 | [9] |

| 7g | MDA-MB-231 (Breast) | 0.018 | [12] |

| 7k | MDA-MB-231 (Breast) | 0.011 | [12] |

| 7k | HT-29 (Colon) | 0.032 | [12] |

| 6a | MDA-MB-468 (TNBC) | 2.5-5 | [3] |

| 6b | MDA-MB-468 (TNBC) | 2.5-5 | [3] |

| 6d | MDA-MB-468 (TNBC) | 2.5-5 | [3] |

| 6f | MDA-MB-468 (TNBC) | 2.5-5 | [3] |

| Compound 1 | K562 (Leukemia) | 5-11 | [4] |

| Compound 2 | K562 (Leukemia) | 5-11 | [4] |

| 3j | MCF-7 (Breast) | 82.9% inhibition | [13] |

| 3a | MCF-7 (Breast) | 54.4% apoptosis | [13] |

| 3c | RD-ES (Ewing Sarcoma) | <10 | [14] |

| 11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinoline | HL-60(TB) (Leukemia) | 0.11 | [12] |

| 5n | DU-145 (Prostate) | 0.01 | [12] |

| 5s | DU-145 (Prostate) | 0.02 | [12] |

| 6c | HepG2 (Liver) | < IC50 of sunitinib | [15] |

| 6c | MCF-7 (Breast) | < IC50 of sunitinib | [15] |

| 6c | MDA-MB-231 (Breast) | < IC50 of sunitinib | [15] |

| 8c | EGFR Kinase | - | [16] |

| 12d | EGFR Kinase | - | [16] |

| 24 | c-Met Kinase | 2.3 nM | [10] |

| 25 | c-Met Kinase | 2.6 nM | [10] |

| 26 | c-Met Kinase | 9.3 nM | [10] |

| 27 | c-Met Kinase | 19 nM | [10] |

| 28 | c-Met Kinase | 64 nM | [10] |

| 38 | PI3K | 0.72 µM | [10] |

| 38 | mTOR | 2.62 µM | [10] |

| 42 | mTOR | 31 nM | [10] |

| 6c | CDK2 | 0.183 µM | [15] |

| 6c | EGFR | 0.083 µM | [15] |

| 6c | VEGFR-2 | 0.076 µM | [15] |

| 6c | HER2 | 0.138 µM | [15] |

C. Experimental Protocols

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[17]

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[18]

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 24-72 hours in complete medium to allow for cell attachment and exponential growth.[9]

-

Compound Treatment: Add increasing concentrations of the quinoline compound (typically ranging from 0.01 to 100 µM) to the wells.[9] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the cells with the compound for a predetermined period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method to differentiate between viable, apoptotic, and necrotic cells.

-

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells.

-

Step-by-Step Methodology:

-

Cell Treatment: Treat cancer cells with the quinoline compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are necrotic.

-

-

D. Signaling Pathway Visualization

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a frequent target of quinoline-based anticancer agents.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline compounds.

II. Antimalarial Quinolines: Targeting Parasite Vulnerabilities

Quinolines have a long and storied history in the fight against malaria, with quinine being one of the first effective treatments for this devastating disease.[4] The 4-aminoquinoline chloroquine and the quinolinemethanol mefloquine have also been mainstays of antimalarial chemotherapy.[18][19] These compounds primarily target the blood stages of the Plasmodium falciparum life cycle, interfering with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion.[18][19]

A. Primary Target: Heme Polymerization

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin in its acidic food vacuole to obtain amino acids for its growth and development.[18][20] This process releases large quantities of free heme, which is toxic to the parasite. To protect itself, the parasite polymerizes the heme into an insoluble, inert crystal called hemozoin (also known as malaria pigment).[20]

Quinoline antimalarials are weak bases that accumulate to high concentrations in the acidic food vacuole of the parasite.[18][19] Here, they are thought to interfere with heme polymerization, leading to a buildup of toxic free heme that ultimately kills the parasite.[19][20]

B. Experimental Protocol: Heme Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.[21][22]

-

Principle: The assay relies on the conversion of soluble heme (as hemin chloride) into insoluble β-hematin at an acidic pH. The amount of heme that remains in solution after the reaction is quantified spectrophotometrically.

-

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Setup: In a 96-well microplate, add the sodium acetate buffer, the hemin chloride solution, and the test compound or control.[21]

-

Initiation of Polymerization: Initiate the reaction by adding a small amount of pre-formed β-hematin crystals or an initiator like Tween 20.[21][23]

-

Incubation: Incubate the plate at 37°C overnight to allow for heme polymerization.[21]

-

Quantification:

-

Centrifugation Method: Centrifuge the plate to pellet the insoluble β-hematin. Carefully remove the supernatant containing the unpolymerized heme. Dissolve the pellet in a basic solution (e.g., NaOH) and measure the absorbance at around 400 nm.

-

Direct Absorbance Method: Measure the absorbance of the entire reaction mixture at two wavelengths (e.g., 415 nm and 630 nm) to differentiate between soluble heme and β-hematin.[23]

-

-

Data Analysis: Calculate the percentage of heme polymerization inhibition for each compound concentration relative to the no-drug control. Determine the IC50 value for each compound.

-

III. Neuroprotective Quinolines: Combating Neurodegeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[12] The multifactorial nature of these diseases has spurred the development of multi-target-directed ligands (MTDLs), and quinoline derivatives have emerged as promising candidates in this arena.[11]

A. Key Targets in Neuroprotection

-

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that hydrolyze the neurotransmitter acetylcholine.[11] Inhibition of these enzymes increases the levels of acetylcholine in the brain, which is a key strategy in the symptomatic treatment of Alzheimer's disease.

-

Monoamine Oxidase B (MAO-B): MAO-B is an enzyme involved in the metabolism of dopamine.[11] Inhibition of MAO-B can protect dopaminergic neurons from degradation, a hallmark of Parkinson's disease.

-

Oxidative Stress and Inflammation: Oxidative stress and neuroinflammation are key contributors to the pathogenesis of neurodegenerative diseases.[24] Some quinoline derivatives possess antioxidant and anti-inflammatory properties, protecting neurons from damage.[24][25]

B. Quantitative Data: Cholinesterase Inhibitory Activity

| Compound ID | Enzyme | IC50 (µM) | Reference |

| 5a | Acetylcholinesterase (AChE) | 0.033 | [11] |

| 5c | Acetylcholinesterase (AChE) | 0.096 | [11] |

| 6a | Acetylcholinesterase (AChE) | 0.177 | [11] |

| 3a | Human Acetylcholinesterase (hAChE) | 29-55% inhibition at 100 µM | [26] |

| 3e | Human Acetylcholinesterase (hAChE) | 29-55% inhibition at 100 µM | [26] |

| 3g | Human Acetylcholinesterase (hAChE) | 29-55% inhibition at 100 µM | [26] |

| 3h | Human Acetylcholinesterase (hAChE) | 29-55% inhibition at 100 µM | [26] |

C. Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the gold standard for measuring cholinesterase activity.[11][27]

-

Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[27][28]

-

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or control.[29]

-

Enzyme Addition: Add the AChE solution to all wells except the blank.[29]

-

Pre-incubation: Incubate the plate for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.[28]

-

Reaction Initiation: Start the reaction by adding the ATCh solution to all wells.[29]

-

Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a few minutes using a microplate reader in kinetic mode.[26]

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each well. Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[29]

-

D. Neuroprotective Signaling Pathway

Caption: A simplified pathway showing how quinoline compounds can exert neuroprotection.

IV. Target Identification and Validation Strategies

Identifying the specific molecular target(s) of a bioactive quinoline compound is a critical step in drug discovery. The following are robust experimental approaches for target deconvolution and validation.

A. Affinity Chromatography

This is a classical and widely used method for isolating target proteins from a complex biological mixture.[30][31][32]

-

Principle: The quinoline compound of interest is chemically modified to be immobilized on a solid support (e.g., agarose beads).[33] This "bait" is then used to "fish" for its binding partners ("prey") in a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.[30][33]

-

Experimental Workflow:

Caption: Workflow for target identification using affinity chromatography.

B. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying direct drug-target engagement in a cellular context.[19][20][34]

-

Principle: The binding of a ligand (e.g., a quinoline compound) to its target protein generally increases the protein's thermal stability.[34] In a CETSA experiment, cells are treated with the compound and then heated. The stabilized target protein will remain soluble at higher temperatures compared to the unbound protein, which will denature and precipitate. The amount of soluble target protein is then quantified.[19][34]

-

Step-by-Step Methodology:

-

Cell Treatment: Treat intact cells or cell lysates with the quinoline compound or a vehicle control.[20]

-

Heating: Heat the samples across a range of temperatures to induce protein denaturation.[20]

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein fraction by centrifugation.[19]

-

Quantification of Soluble Target Protein: Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.[19]

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

V. Conclusion and Future Perspectives

The quinoline scaffold continues to be a remarkably fertile ground for the discovery of novel therapeutic agents. Its inherent versatility allows for the fine-tuning of pharmacological properties to engage a wide spectrum of biological targets with high affinity and selectivity. The targets discussed in this guide represent just a fraction of the potential interaction landscape of quinoline derivatives. As our understanding of disease biology deepens and new target identification technologies emerge, the exploration of quinoline chemical space will undoubtedly unveil new therapeutic opportunities.

The successful translation of these promising compounds from the laboratory to the clinic will depend on a rigorous and integrated approach to drug discovery. This includes not only the rational design and synthesis of novel quinoline derivatives but also the thorough characterization of their mechanisms of action through the application of robust target identification and validation methodologies, such as those detailed in this guide. By embracing a multidisciplinary approach that combines synthetic chemistry, molecular and cellular biology, and advanced analytical techniques, the scientific community can continue to unlock the full therapeutic potential of this enduring and invaluable chemical scaffold.

VI. References

-

Molecular target interactions of quinoline derivatives as anticancer agents: A review. (2022). Chem Biol Drug Des.

-

The cellular thermal shift assay for evaluating drug target interactions in cells. (n.d.). ResearchGate.

-

Unveiling the Neuroprotective Promise of Novel Quinoline Derivatives: A Comparative Guide. (n.d.). Benchchem.

-

Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers. (n.d.). Benchchem.

-

Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. (2022). Chem Biol Drug Des.

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods Mol Biol.

-

Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorg Med Chem.

-

Small molecule target identification using photo-affinity chromatography. (n.d.). IU Indianapolis ScholarWorks.

-

PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (2013). PLoS One.

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). BMC Chem.

-

Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025). ACS Omega.

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen.

-

Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. (2022). Drug Dev Res.

-

Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro. (n.d.). Antimicrobial Agents and Chemotherapy.

-

PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (2013). ResearchGate.

-

Anti-proliferative and Apoptotic Effect of Tetrahydrobenzo[h]quinoline on MCF-7 Human Breast Cancer Cell. (2021). Pharmaceutical Sciences.

-

Identification of Direct Protein Targets of Small Molecules. (n.d.). ACS Chemical Biology.

-

Identification of Direct Protein Targets of Small Molecules. (2010). ACS Chemical Biology.

-

Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. (n.d.). Antimicrobial Agents and Chemotherapy.

-

Affinity Chromatography: Principle, Parts, Steps, Uses. (2025). Microbe Notes.

-

What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience.

-

Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. (n.d.). Organic & Biomolecular Chemistry.

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). Molecules.

-

Hematin Polymerization Assay as a High-Throughput Screen for Identification of New Antimalarial Pharmacophores. (n.d.). Antimicrobial Agents and Chemotherapy.

-

Quinoline-based α-glucosidase inhibitors: synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies. (2023). ResearchGate.

-

Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors. (2024). Sci Rep.

-

Target identification of small molecules: an overview of the current applications in drug discovery. (2023). RSC Med Chem.

-

Novel Triazole-Quinoline Derivatives as Selective Dual Binding Site Acetylcholinesterase Inhibitors. (2016). Molecules.

-

Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. (n.d.). Arch Pharm (Weinheim).

-

Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (n.d.). Benchchem.

-

Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors. (2024). Sci Rep.

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). IntechOpen.

-

Kinetic Evaluation of the Inhibition of Acetylcholinesterase for Use as a Biosensor. (n.d.). ResearchGate.

-

Screening and Characterization of Antimalarial Heme Polymerase Inhibitors from Garlic Cloves. (2013). CABI Digital Library.

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). Molecules.

-

Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol. (n.d.). Benchchem.

-

New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). ChemMedChem.

-

The IC50 (μM) of the target quinoline molecules 8c and 12d against EGFR kinase activity compared to lapatinib … (n.d.). ResearchGate.

-

A Technical Guide to Quinoline Derivatives in Cancer Research: Targeting the PI3K/Akt/mTOR Pathway. (n.d.). Benchchem.

-

Effects of quinoline-based compounds on neuronal cells. (2016). ResearchGate.

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Molecules.

-

Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). Curr Alzheimer Res.

-

Enzyme Inhibitor Terms and Calculations. (n.d.). MilliporeSigma.

-

Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024). bioRxiv.

-

A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines. (2025). JBC.

-

Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer. (2021). Frontiers in Oncology.

-

Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. (2024). Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijmphs.com [ijmphs.com]

- 5. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. bio-protocol.org [bio-protocol.org]

- 8. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. orientjchem.org [orientjchem.org]

- 13. Pyrroloquinoline Quinone Induces Cancer Cell Apoptosis via Mitochondrial-Dependent Pathway and Down-Regulating Cellular Bcl-2 Protein Expression [jcancer.org]

- 14. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. Hematin Polymerization Assay as a High-Throughput Screen for Identification of New Antimalarial Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Novel Triazole-Quinoline Derivatives as Selective Dual Binding Site Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. journal.ugm.ac.id [journal.ugm.ac.id]

- 28. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. microbenotes.com [microbenotes.com]

- 33. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pelagobio.com [pelagobio.com]

Rational Design and Structure-Activity Relationship (SAR) of Substituted Quinolines: A Technical Whitepaper

Executive Summary

The quinoline scaffold (benzo[b]pyridine) is a cornerstone of modern medicinal chemistry. Recognized as a "privileged structure," its unique electronic distribution—an electron-deficient pyridine ring fused to an electron-rich benzene ring—allows for highly specific, orthogonal functionalization. As a Senior Application Scientist, I have observed that the true power of the quinoline core lies not just in its baseline affinity for biological targets, but in its exquisite sensitivity to structural substitution.

This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of substituted quinolines, focusing on their dual emergence as potent antimalarial agents and highly selective kinase inhibitors. By deconstructing the causality behind specific molecular modifications, we provide a framework for rational drug design and experimental validation.

Mechanistic Grounding: The Quinoline Core

The biological versatility of quinoline stems from its asymmetric electron density. Electrophilic aromatic substitutions naturally favor the benzenoid ring (positions 5, 6, 7, and 8), whereas nucleophilic attacks are directed toward the pyridine ring (positions 2 and 4).

When designing therapeutic agents, the position of the substituent fundamentally alters the molecule's trajectory:

-

C4-Substitutions: Historically dominate the antimalarial landscape. The addition of basic aminoalkyl chains at the 4-position (e.g., chloroquine) drives the accumulation of the drug within the acidic food vacuole of the Plasmodium parasite via ion-trapping [1].

-

C2/C3-Substitutions: Critical for kinase inhibition. The quinoline nitrogen acts as a hydrogen bond acceptor, binding to the backbone amides in the hinge region of the ATP-binding pocket. Substitutions at C2 and C3 project into the solvent-exposed channel or the hydrophobic pocket, dictating kinase selectivity [2].

-

C6/C7-Substitutions: Modulate pharmacokinetics. The addition of electron-withdrawing groups (e.g., fluoro, chloro) at these positions increases lipophilicity, enhances membrane permeability, and blocks cytochrome P450-mediated metabolic oxidation [3].

Logical SAR branching of the quinoline scaffold based on substitution sites.

Quantitative SAR Data Analysis

The optimization of quinoline derivatives requires rigorous benchmarking against established targets. Table 1 synthesizes the inhibitory concentrations (IC₅₀) of rationally designed quinoline analogs across diverse pathogenic and oncological targets.

Table 1: Comparative IC₅₀ Values of Substituted Quinolines Across Biological Targets

| Compound Class / Specific Analog | Primary Substitution Site | Target / Cell Line | IC₅₀ Value | Mechanism of Action |

| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | C4 (Thiourea derivative) | P. falciparum (Chloroquine-resistant) | 1.2 µM | Heme polymerization inhibition[1] |

| Quinoline-imidazole hybrid 72 | C2 (Methoxy), C4 (Imidazole) | P. falciparum (3D7 strain) | 0.10 µM | Heme detoxification disruption [3] |

| Compound 6 (4-methyl-6-methoxy-8-amino derivative) | C6 (Methoxy), C8 (Furan-amino) | T-47D (Breast Cancer) | 16 nM | IGF Receptor Inhibition [3] |

| 6-pyrazole quinazolinone derivative (Compound 21) | C6 (Pyrazole) | ALK2 Kinase | 8.2 nM | ATP-competitive inhibition [4] |

| 3H-pyrazolo[4,3-f]quinoline analog (HSH3107) | Tricyclic fusion | ROCK1/2 Kinase | < 10 nM | Hinge-region binding [2] |

| Compound 3c (4,6-disubstituted quinoline) | C4, C6 | RD-ES (Ewing Sarcoma) | 1.0 µM | NAK Kinase family inhibition [5] |

| 2-n-propylquinoline | C2 (Alkyl chain) | Leishmania donovani | 0.2 µM | Parasitic metabolic disruption[6] |

Dual Mechanisms of Action: Malaria vs. Oncology

The therapeutic divergence of quinolines is a masterclass in molecular targeting.

In malaria , the parasite digests host hemoglobin, releasing toxic free heme (Fe²⁺). The parasite survives by polymerizing this heme into inert hemozoin crystals. 4-aminoquinolines act by forming a π-π stacking complex with the hematin dimer, thermodynamically capping the growing crystal face and causing a lethal buildup of toxic heme [1].

In oncology , substituted quinolines act as Type I or Type II kinase inhibitors. The flat, aromatic nature of the quinoline ring allows it to slip into the deep, narrow ATP-binding cleft of receptor tyrosine kinases (e.g., c-Met, ALK2). By outcompeting ATP, the quinoline halts downstream phosphorylation cascades, arresting cell proliferation and inducing apoptosis [4].

Dual mechanisms of action for substituted quinolines in malaria and cancer.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of quinoline derivatives must rely on self-validating assay systems. Below are the definitive, step-by-step methodologies used to establish the SAR profiles discussed above.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Causality Check: Highly conjugated quinolines often exhibit intrinsic auto-fluorescence, which causes false positives in standard colorimetric or fluorescent assays. TR-FRET introduces a temporal delay before measurement, allowing short-lived background fluorescence to decay, isolating only the true kinase-substrate interaction signal.

-

Reagent Preparation: Prepare the target kinase (e.g., ALK2) and a biotinylated peptide substrate in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Compound Titration: Dispense the substituted quinoline derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate using an acoustic liquid handler.

-

Enzyme-Substrate Incubation: Add 5 µL of the Kinase/Substrate mixture to the compounds. Incubate for 15 minutes at room temperature to allow the quinoline to equilibrate within the ATP pocket.

-

Reaction Initiation: Add 5 µL of ATP. Critical step: The ATP concentration must be strictly calibrated to the Km of the specific kinase to ensure the assay is sensitive to competitive inhibitors.

-

Termination & Detection: After 60 minutes, halt the reaction by adding 10 µL of a detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

-

Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader. Calculate the IC₅₀ using a four-parameter logistic regression model.

Protocol B: Cell-Free β-Hematin Formation Assay (Heme Polymerization)

Causality Check: In vivo antimalarial assays cannot distinguish between target-specific action and general cytotoxicity. This cell-free assay directly simulates the acidic environment of the parasite's food vacuole (pH 5.0) to prove that the quinoline's mechanism is specifically the thermodynamic inhibition of heme crystallization.

-

Hemin Solubilization: Dissolve hemin (porphyrin) in 0.1 M NaOH to a concentration of 2 mM. Note: Hemin is insoluble at neutral pH; the alkaline start ensures complete dissolution.

-

Compound Incubation: In a 96-well plate, mix 50 µL of the quinoline derivative (varying concentrations) with 50 µL of the hemin solution.

-

Polymerization Initiation: Add 100 µL of 0.5 M sodium acetate buffer (pH 5.0). The sudden drop in pH initiates the spontaneous auto-polymerization of hemin into β-hematin (synthetic hemozoin).

-

Incubation: Seal the plate and incubate at 37°C for 18 hours.

-

Washing: Centrifuge the plate to pellet the polymerized β-hematin. Discard the supernatant. Wash the pellet with DMSO to remove any unreacted, free hemin (β-hematin is insoluble in DMSO).

-

Quantification: Dissolve the purified β-hematin pellet in 0.1 M NaOH. Measure the absorbance at 405 nm. A decrease in absorbance relative to the vehicle control indicates successful inhibition of polymerization by the quinoline analog.

Conclusion

The structure-activity relationship of substituted quinolines is a testament to the precision of rational drug design. By manipulating the electron density and steric bulk at the C2, C3, C4, and C6 positions, medicinal chemists can pivot a single bicyclic core from a vacuole-accumulating antimalarial to a highly selective, ATP-competitive kinase inhibitor. Future optimization in this space will likely focus on leveraging these SAR principles to overcome emerging resistance mutations in both Plasmodium falciparum and human oncogenes.

References

-

"Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC", National Institutes of Health (NIH). Available at:[Link]

-

"3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR", Purdue University. Available at:[Link]

-

"From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives", Oriental Journal of Chemistry. Available at:[Link]

-

"Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy", International Journal of Medical and Pharmaceutical Sciences. Available at:[Link]

-

"New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma - PMC", National Institutes of Health (NIH). Available at:[Link]

-

"The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - MDPI", MDPI Molecules. Available at:[Link]

Technical Whitepaper: Characterization, Synthesis, and Analytical Control of CAS 14435-48-4 (Bisoprolol Impurity 77)

Executive Summary & Nomenclature Correction

As a Senior Application Scientist, it is imperative to begin this technical guide with a critical nomenclature correction. The requested identifier, CAS 14435-08-4 , is mathematically invalid according to the Chemical Abstracts Service (CAS) check-digit algorithm (the modulo 10 calculation yields a check digit of 6, not 4). In industrial pharmaceutical contexts and chemical supply chains, this specific sequence is a well-documented typographical error for CAS 14435-48-4 , officially recognized as Bisoprolol Impurity 77 (2-[[2-(1-methylethoxy)ethoxy]methyl]oxirane).

This whitepaper is engineered to address the actual, valid compound. It provides a comprehensive guide on its physicochemical properties, its mechanistic origin as a Potentially Genotoxic Impurity (PGI), and the rigorous analytical control strategies required for modern drug development.

Mechanistic Origin in API Synthesis

CAS 14435-48-4 is an oxirane (epoxide) derivative primarily identified as a process-related impurity in the synthesis of Bisoprolol, a highly selective β1-adrenergic receptor blocker used to treat hypertension and heart failure 1. Because it contains a highly reactive epoxide functional group, CAS 14435-48-4 is classified as a DNA-reactive PGI under the ICH M7 guidelines. Controlling its presence in the final Active Pharmaceutical Ingredient (API) to parts-per-million (ppm) levels is a strict regulatory requirement.

Causality of Formation: In the commercial synthesis of Bisoprolol, 4-hydroxybenzyl alcohol is reacted with 2-isopropoxyethanol to form the intermediate 4-((2-isopropoxyethoxy)methyl)phenol. This intermediate is subsequently reacted with epichlorohydrin 2. If residual 2-isopropoxyethanol from the first step carries over into the epichlorohydrin stage, its hydroxyl group acts as a nucleophile. It attacks the epoxide ring of epichlorohydrin, forming a chlorohydrin intermediate, which then undergoes base-catalyzed intramolecular cyclization to form CAS 14435-48-4.

Figure 1: Mechanistic pathway for the formation of CAS 14435-48-4 via epichlorohydrin side-reaction.

Physicochemical Properties

Understanding the physical properties of CAS 14435-48-4 is crucial for designing extraction and chromatographic methods. The compound is a relatively volatile, low-molecular-weight epoxide 3.

| Property | Value | Causality / Analytical Implication |

| Chemical Name | 2-[[2-(1-methylethoxy)ethoxy]methyl]oxirane | Defines the reactive epoxide and ether linkages. |

| CAS Registry Number | 14435-48-4 | Unique identifier for reference standard sourcing. |

| Molecular Formula | C8H16O3 | Used for exact mass calculation in HRMS. |

| Molecular Weight | 160.21 g/mol | Low MW indicates high volatility; suitable for GC. |

| Boiling Point | 210.7 ± 15.0 °C (Predicted) | Requires careful temperature programming in GC to avoid thermal degradation of the epoxide. |

| Density | 0.995 ± 0.06 g/cm³ (Predicted) | Relevant for liquid-liquid extraction partitioning. |

Analytical Control Strategy: Step-by-Step Methodology

Standard HPLC-UV is insufficient for detecting CAS 14435-48-4 because the molecule lacks a strong chromophore (no conjugated pi-system). Furthermore, epoxides are thermally labile and prone to ring-opening in aqueous acidic or basic conditions. Therefore, Gas Chromatography-Mass Spectrometry (GC-MS) utilizing a Cold-On-Column (COC) injection technique is the self-validating standard. COC prevents the thermal degradation that typically occurs in standard heated split/splitless injection ports.

Protocol: GC-MS Determination of CAS 14435-48-4 in Bisoprolol API

Step 1: Sample Preparation (Liquid-Liquid Extraction)

-

Action: Dissolve 100 mg of Bisoprolol Fumarate API in 5 mL of 0.1 M NaOH (aqueous).

-

Causality: The basic pH neutralizes the fumarate salt, converting Bisoprolol to its free base, while preventing the acid-catalyzed epoxide ring-opening of the impurity that would occur at a lower pH.

-

Action: Extract with 2 mL of LC-MS grade Dichloromethane (DCM). Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

-

Causality: DCM efficiently partitions the relatively non-polar oxirane impurity from the aqueous phase, leaving highly polar matrix components behind.

Step 2: Chromatographic Separation (GC)

-

Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

-

Injection: 1 µL, Cold-On-Column mode. Initial oven temp 40°C.

-

Causality: Injecting directly onto the column at a low temperature prevents the explosive vaporization and thermal breakdown of the epoxide ring.

-

Temperature Program: Hold at 40°C for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.

Step 3: Mass Spectrometry Detection (SIM Mode)

-